Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound featuring a triazole ring substituted with furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution with Furyl Groups: The triazole ring is then functionalized with furyl groups through nucleophilic substitution reactions.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furyl and triazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles and furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the furyl groups can enhance binding affinity to biological targets. This makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the furyl groups can enhance hydrophobic interactions. This combination allows for strong and specific binding to biological targets, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- (5E)-3-(2-Furylmethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific substitution pattern on the triazole ring and the presence of both furyl and thioacetate groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H17N3O4S/c1-11(2)23-14(20)10-24-16-18-17-15(13-6-4-8-22-13)19(16)9-12-5-3-7-21-12/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
QQEYNTYVZQJZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.